molecular formula C20H16ClF2NO2S B3037891 2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile CAS No. 656810-84-3

2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile

Cat. No.: B3037891
CAS No.: 656810-84-3
M. Wt: 407.9 g/mol
InChI Key: UECMLLLBOKRDRS-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile is a complex organic compound characterized by its unique structural features, including a chlorophenylsulfonyl group and a difluorophenyl group attached to a cyclohexylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Cyclohexylidene Core: This step involves the formation of the cyclohexylidene ring, which can be achieved through cyclization reactions.

    Introduction of the Chlorophenylsulfonyl Group: This step involves the sulfonylation of the cyclohexylidene ring using chlorophenylsulfonyl chloride under basic conditions.

    Attachment of the Difluorophenyl Group:

    Formation of the Acetonitrile Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-Chlorophenylsulfonyl)-4-phenylcyclohexylidene)acetonitrile: Lacks the difluorophenyl group.

    2-(4-(4-Methylphenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of both the chlorophenylsulfonyl and difluorophenyl groups in 2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile makes it unique, potentially imparting distinct chemical and physical properties compared to similar compounds.

Biological Activity

2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile, known by its chemical formula C20H16ClF2NO2SC_{20}H_{16}ClF_2NO_2S, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure

The compound features a complex structure that includes a cyclohexylidene moiety, a chlorophenyl sulfonyl group, and difluorophenyl substituents. The specific arrangement of these functional groups contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the sulfonamide group have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

The proposed mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation. The sulfonamide moiety may interact with enzymes involved in cancer cell metabolism or signaling cascades, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of related compounds on human T-lymphocyte cell lines. The results indicated that modifications in the chemical structure significantly influenced cytotoxic potency. Specifically, the introduction of electron-withdrawing groups like fluorine enhanced the compounds' ability to induce cytotoxic effects .

CompoundIC50 (µM)Cell Line
Compound A15 ± 3Molt 4/C8
Compound B25 ± 5CEM T-lymphocytes

Study 2: In Vivo Efficacy

Another study focused on the in vivo efficacy of similar compounds in mouse models of cancer. The administration of these compounds resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexylidene]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2NO2S/c21-15-1-4-17(5-2-15)27(25,26)20(10-7-14(8-11-20)9-12-24)18-13-16(22)3-6-19(18)23/h1-6,9,13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECMLLLBOKRDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=CC#N)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of potassium tert butoxide (1.0M in THF, 3.20 Kg, 3.55 mol) in tetrahydrofuran (2.1L) was added diethyl (cyanomethyl)phosphonate (642 g, 3.62 mol), maintaining the temperature below 5° C. The resulting solution was aged for 2 h and a solution of 4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexanone (1.07 Kg, 2.78 mol) (Preparation 2) in tetrahydrofuran (3.9 L) was added. After the reaction was completed, isopropyl acetate (13.1 L) and water (26.3 L) were added. The organic layer was washed with brine and then concentrated to 1 L. Heptane (10.5 L) was added. The resulting solid was filtered, washed with heptane, dried in vacuo at 37° C. and then slurried in diethyl ether (5 L). Filtration and drying in vacuo afforded 989 g (87% yield) of [4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexylidene]acetonitrile. 1H NMR (CDCl3) 7.41-7.34 (4H, m), 7.25-7.06 (2H, m), 6.94-6.87 (1H, m), 5.12 (1H, s), 3.05-3.03 (1H, m), 2.92-2.86 (2H, m), 2.54-2.50 (1H, m), and 2.30-2.03 (4H, m).
Quantity
3.2 kg
Type
reactant
Reaction Step One
Quantity
642 g
Type
reactant
Reaction Step One
Quantity
2.1 L
Type
solvent
Reaction Step One
Quantity
1.07 kg
Type
reactant
Reaction Step Two
Quantity
3.9 L
Type
solvent
Reaction Step Two
Quantity
13.1 L
Type
reactant
Reaction Step Three
Name
Quantity
26.3 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile
Reactant of Route 2
2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile
Reactant of Route 3
2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile
Reactant of Route 4
2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile
Reactant of Route 5
2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile
Reactant of Route 6
2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile

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